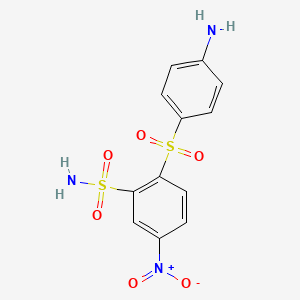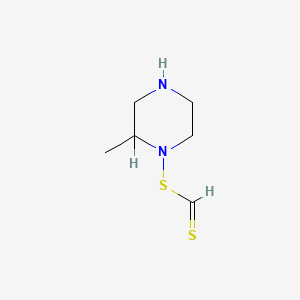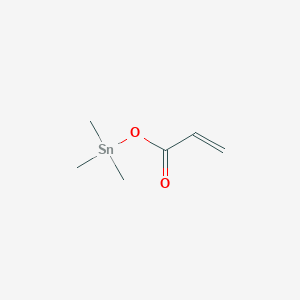
(Acryloyloxy)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acryloyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of an acryloyloxy group attached to a trimethylstannane moiety. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trimethyl)stannane typically involves the reaction of acryloyl chloride with trimethylstannane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Acryloyl chloride+Trimethylstannane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Acryloyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The acryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
(Acryloyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (Acryloyloxy)(trimethyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but contains an ammonium group instead of a stannane moiety.
Trimethylstannane: Lacks the acryloyloxy group but shares the trimethylstannane core.
Uniqueness
(Acryloyloxy)(trimethyl)stannane is unique due to the presence of both the acryloyloxy and trimethylstannane groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds.
Propriétés
Numéro CAS |
36362-36-4 |
|---|---|
Formule moléculaire |
C6H12O2Sn |
Poids moléculaire |
234.87 g/mol |
Nom IUPAC |
trimethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3CH3.Sn/c1-2-3(4)5;;;;/h2H,1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
KCIQERGKWPHONE-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


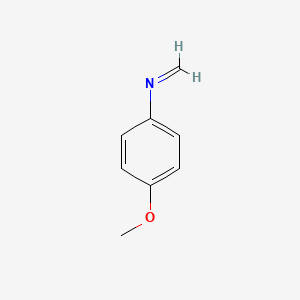
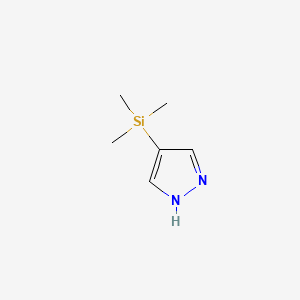
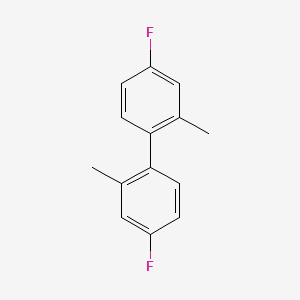
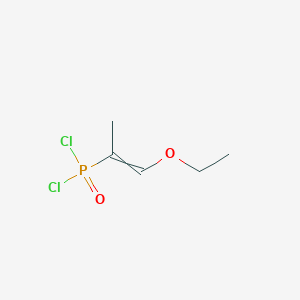
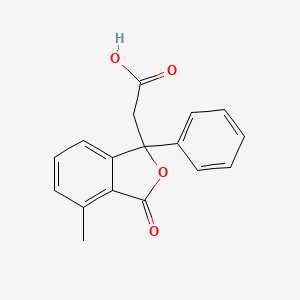

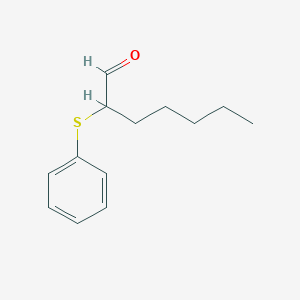
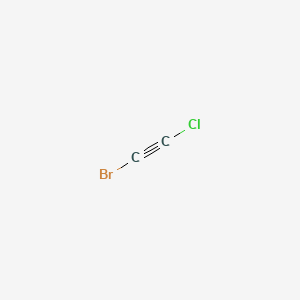

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


